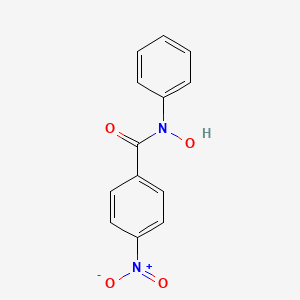

N-hydroxy-4-nitro-N-phenylbenzamide

Description

Properties

Molecular Formula |

C13H10N2O4 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

N-hydroxy-4-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C13H10N2O4/c16-13(14(17)11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(18)19/h1-9,17H |

InChI Key |

JCLYNMPVVXQIJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations :

- N-Hydroxy vs. Hydroxyphenyl: The N-hydroxy group in the target compound enables stronger intramolecular hydrogen bonding compared to the phenolic -OH in N-(4-hydroxyphenyl)-4-nitrobenzamide .

- Nitro Group Position : Ortho-substituted nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) reduce symmetry and alter crystallization patterns compared to para-substituted analogues .

- Lipophilicity: Alkyl chains (e.g., in N-(4-decylphenyl)-2-hydroxy-4-nitrobenzamide) enhance solubility in non-polar solvents, whereas the phenyl group in the target compound favors aromatic interactions .

Thermal and Chemical Stability

- This compound : Exhibits high thermal stability (boiling point ~468°C), attributed to resonance stabilization of the nitro group and hydrogen-bonded networks .

- N-(4-Hydroxyphenyl)-4-nitrobenzamide : Shows superior thermal oxidation stability due to planar molecular geometry and extensive O–H···O hydrogen bonding, making it suitable for high-performance polymers .

Hydrogen Bonding and Crystallography

- Target Compound : Predicted to form N–H···O and O–H···O bonds, similar to N-(4-hydroxyphenyl)-4-nitrobenzamide, which crystallizes in layers along the [1 0 1] direction .

- 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits weaker hydrogen bonding due to steric hindrance from ortho-nitro and bromo groups, leading to less ordered crystalline phases .

Q & A

Q. What are the recommended synthetic protocols for N-hydroxy-4-nitro-N-phenylbenzamide, and how can purity be optimized?

this compound can be synthesized via condensation reactions involving hydroxylamine derivatives and substituted benzoyl chlorides. A typical method involves reacting 4-nitro-N-phenylbenzoyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) in a polar aprotic solvent like DMF or THF . Post-synthesis, high-performance liquid chromatography (HPLC) is critical for purification, as residual nitro-group byproducts may persist. Purity optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to resolve aromatic proton environments and nitro/hydroxyl group interactions. For example, the hydroxylamine proton typically appears as a broad singlet near δ 9–10 ppm in DMSO-d₆ . Mass spectrometry (ESI-TOF or HRMS) is essential to verify the molecular ion peak (expected m/z 258.23 for C₁₃H₁₀N₂O₄) and rule out fragmentation artifacts .

Q. What safety precautions are critical when handling this compound?

this compound may generate hazardous dust. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. Avoid skin/eye contact (S24/25) and inhalation (S22) due to potential irritant properties. Waste disposal must follow institutional guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Hydrogen-bonding networks in this compound can be analyzed using SHELXL or WinGX for small-molecule refinement. Graph-set analysis (e.g., Etter’s rules) helps categorize motifs like R₂²(8) rings or chains, resolving discrepancies between experimental and computational models . High-resolution X-ray diffraction data (≤ 0.8 Å) is recommended to minimize thermal motion artifacts, which may obscure weak O–H···O interactions .

Q. What strategies address low yields in large-scale synthesis?

Low yields often arise from nitro-group reduction side reactions. Mitigation strategies include:

Q. How do computational methods complement experimental data for this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrophilic/nucleophilic sites, such as the nitro group’s para-directing effects. Compare computed IR spectra with experimental data to validate hydrogen-bonding interactions. Molecular docking studies can further explore its potential as a pharmacophore in enzyme inhibition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphism can be assessed via:

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.

- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) unique to each polymorph.

- Raman spectroscopy : Resolve lattice vibration differences, particularly in nitro-group stretching modes (~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.